In-depth Technical Guide: (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol (CAS 97989-54-3)
In-depth Technical Guide: (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol (CAS 97989-54-3)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available information on (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol is limited. This guide summarizes the existing data and provides general context based on related chemical structures. The absence of extensive research literature suggests this compound may be a novel or proprietary intermediate in drug development.
Core Physicochemical Properties
(4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol is a heterocyclic organic compound. Its core structure is a pyrrolopyridine, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities. The presence of a chlorine atom and a methanol group provides reactive sites for further chemical modifications.
Table 1: Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 97989-54-3 | [1] |
| Molecular Formula | C9H9ClN2O | [1][2][3] |
| Molecular Weight | 196.63 g/mol | [1][3] |
| Melting Point | 144 °C | [2] |
| Boiling Point | 408.5 °C at 760 mmHg | [2] |
| Density | 1.38 g/cm³ | [2] |
| Flash Point | 200.8 °C | [2] |
| Vapor Pressure | 2.1E-07 mmHg at 25°C | [2] |
| Refractive Index | 1.642 | [2] |
| Solubility | Soluble in dimethyl sulfoxide and dichloromethane.[2] Low solubility in water. | [2] |
Table 2: Chemical Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | (4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol | |
| InChI | InChI=1S/C9H9ClN2O/c1-12-4-6(5-13)8-7(12)2-3-11-9(8)10/h2-4,13H,5H2,1H3 | [1] |
| InChI Key | RUEHVGPOLFLBRI-UHFFFAOYSA-N | [1] |
| Canonical SMILES | CN1C=C(C2=C1C=CN=C2Cl)CO |
Spectroscopic Data
Detailed, publicly available spectroscopic data such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry for (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol could not be located in the searched scientific literature and databases. This is common for research intermediates that are not commercial end-products.
Applications in Research and Drug Development
The pyrrolo[3,2-c]pyridine scaffold is a key structural motif in many biologically active compounds. Derivatives of this core have been investigated for a wide range of therapeutic applications, including as kinase inhibitors for oncology and inflammatory diseases.
Given its structure, (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol is likely utilized as a versatile building block in the synthesis of more complex molecules. The chloro-substituent can be displaced in nucleophilic aromatic substitution reactions, and the primary alcohol can be oxidized or converted to other functional groups, allowing for the introduction of diverse side chains and the exploration of structure-activity relationships (SAR).
Experimental Protocols
Specific, detailed experimental protocols for the synthesis of (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol are not available in the public domain. However, a general synthetic workflow for such an intermediate can be conceptualized based on standard organic chemistry methodologies.
Caption: Generalized workflow for the synthesis and purification of a chemical intermediate.
Signaling Pathways
There is no publicly available information linking (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol directly to any biological signaling pathways. The biological activity would be determined by the final molecule it is incorporated into. As pyrrolopyridine derivatives are often developed as kinase inhibitors, it is plausible that downstream products could target pathways such as MAPK, PI3K/AKT/mTOR, or JAK/STAT, which are frequently implicated in cancer and inflammatory conditions.
Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative.
Safety Information
According to available safety data, (4-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-3-yl)methanol is classified as harmful.
Table 3: Hazard and Safety Information
| Category | Codes | Description | Source(s) |
| Hazard Symbol | Xn | Harmful | [4] |
| Risk Codes | R22 | Harmful if swallowed. | [4] |
| R36/37/38 | Irritating to eyes, respiratory system and skin. | [4] | |
| R41 | Risk of serious damage to eyes. | [4] |
It is imperative to handle this compound in a well-ventilated laboratory setting, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

